1-cyclopropyl-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropyl-1H-1,2,3-triazol-5-amine is a chemical compound with the CAS Number: 1785430-82-1 . It has a molecular weight of 124.15 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1,2,3-triazole compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process is part of the popular “click chemistry” approach .Molecular Structure Analysis
The InChI code for 1-cyclopropyl-1H-1,2,3-triazol-5-amine is 1S/C5H8N4/c6-5-3-7-8-9(5)4-1-2-4/h3-4H,1-2,6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-cyclopropyl-1H-1,2,3-triazol-5-amine is a powder that is stored at room temperature . It has a molecular weight of 124.15 . 1,2,3-triazoles, in general, are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .Scientific Research Applications
Drug Discovery
1,2,3-triazoles, including 1-cyclopropyl-1H-1,2,3-triazol-5-amine, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-triazoles have been used extensively in polymer chemistry . Their high chemical stability and strong dipole moment make them ideal for use in this field .
Supramolecular Chemistry
1,2,3-triazoles have found applications in supramolecular chemistry . Their aromatic character and hydrogen bonding ability make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . This involves the use of these compounds to link two molecules together, often for the purpose of labeling or immobilization .
Chemical Biology
1,2,3-triazoles are used in chemical biology . They are used as a tool to probe biological systems, often through the use of bioorthogonal chemistry .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . They can be used to label molecules of interest, allowing them to be visualized using fluorescence microscopy .
Materials Science
1,2,3-triazoles have applications in materials science . They can be used in the synthesis of new materials, often with unique properties .
Safety and Hazards
Future Directions
1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . Therefore, the development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest . The future of 1-cyclopropyl-1H-1,2,3-triazol-5-amine and similar compounds lies in further exploring their potential applications in these areas.
Mechanism of Action
Target of Action
It’s worth noting that triazole derivatives have been found to exhibit a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes .
Mode of Action
It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
It has been noted that 1,2,3-triazoles and their derivatives are among the most immense n-heterocyclic scaffolds because of the widespread spectrum of pharmacological and biological activities .
Pharmacokinetics
It is known that 1,2,3-triazole-based scaffolds have several convenient attributes such as immense chemical reliability, effective dipole moment, capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as highly stable to metabolic degradation .
Result of Action
It has been reported that acylated 1,2,4-triazol-5-amines were proved to have anticoagulant properties and the ability to affect thrombin- and cancer-cell-induced platelet aggregation .
Action Environment
It is known that the compound is stored at room temperature and all energetic salts exhibit excellent thermal stabilities with decomposition temperatures ranging within 264–321 °C .
properties
IUPAC Name |
3-cyclopropyltriazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-5-3-7-8-9(5)4-1-2-4/h3-4H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNARZSOJXATCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CN=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-1H-1,2,3-triazol-5-amine | |
CAS RN |
1785430-82-1 |
Source
|
Record name | 1-cyclopropyl-1H-1,2,3-triazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.